N-(3,4-dimethylphenyl)-2-fluorobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
136926-08-4 |
|---|---|
Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ROXAKLJZSVIGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethylphenyl 2 Fluorobenzamide
Established Synthetic Routes and Reaction Mechanisms
The primary and most established route for synthesizing N-(3,4-dimethylphenyl)-2-fluorobenzamide involves the formation of an amide bond between a 2-fluorobenzoic acid derivative and 3,4-dimethylaniline (B50824).
The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and typically requires the activation of the carboxylic acid. luxembourg-bio.com This is most commonly achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com A classic method involves the conversion of 2-fluorobenzoic acid to its more reactive acyl chloride, 2-fluorobenzoyl chloride, which then readily reacts with 3,4-dimethylaniline. This reaction, a nucleophilic acyl substitution, is often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. chemicalbook.com
Alternatively, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. luxembourg-bio.com These reagents are crucial in modern organic synthesis for their mild reaction conditions and broad applicability. luxembourg-bio.com The general mechanism involves the reaction of the coupling reagent with the carboxylic acid to form a highly reactive activated intermediate (such as an O-acylisourea ester for carbodiimides), which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com Additives like 1-hydroxy-1H-benzotriazole (HOBt) are often used with carbodiimides to increase yields and reduce side reactions like epimerization. luxembourg-bio.com
The choice of coupling reagent and conditions depends on factors like substrate steric hindrance, desired purity, and cost.
Interactive Table 1: Common Coupling Reagents for Benzamide (B126) Synthesis
| Coupling Reagent | Acronym | Typical Conditions | Byproducts | Notes |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | CH₂Cl₂ or DMF, 0°C to RT | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvents, RT | Water-soluble urea (B33335) derivative | Byproduct is easily removed by aqueous workup. researchgate.net |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium | DMT-MM | Aqueous media, RT | 2-hydroxy-4,6-dimethoxy-1,3,5-triazine | Effective in "green" solvents like water. luxembourg-bio.comresearchgate.net |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DMF or CH₃CN, Base (e.g., DIPEA) | Tetramethylurea | Highly efficient but can form guanidinium (B1211019) by-products if the amine reacts with the reagent. luxembourg-bio.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Aprotic solvents (DMF, CH₂Cl₂), Base | Hexamethylphosphoramide (HMPA) | Effective but HMPA is a known carcinogen. |
The primary precursors for the synthesis of this compound are 2-fluorobenzoic acid and 3,4-dimethylaniline.
2-Fluorobenzoic Acid: This precursor can be synthesized through various methods. A common industrial route involves the fluorination of a corresponding halogenated benzonitrile (B105546) (e.g., 2-chlorobenzonitrile) using an alkali metal fluoride (B91410) like potassium fluoride in a high-boiling aprotic solvent. google.com The resulting 2-fluorobenzonitrile (B118710) is then hydrolyzed under acidic or basic conditions to yield 2-fluorobenzoic acid.
3,4-Dimethylaniline: This precursor is typically prepared via the nitration of o-xylene (B151617) to yield 4-nitro-o-xylene, followed by the reduction of the nitro group. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Ni catalyst) or chemical reduction with metals like iron, tin, or zinc in acidic medium.
Functional group interconversions can also be employed. For instance, it is possible to start with arenes and directly convert them to benzamide derivatives via electrophilic aromatic substitution using reagents like cyanoguanidine in the presence of a strong acid like triflic acid, although this provides a mixture of isomers and is less direct for this specific target. nih.gov
Advanced Synthetic Approaches and Process Optimization
To improve efficiency, sustainability, and scalability, advanced synthetic methods are being explored for benzamide synthesis.
Modern synthetic chemistry emphasizes the use of catalysts to promote reactions under milder conditions with higher atom economy. researchgate.net
Heterogeneous Catalysis: Solid acid catalysts, such as Lewis acidic ionic liquids immobilized on supports like diatomaceous earth, have been used to catalyze the direct condensation of benzoic acids and amines. researchgate.netresearchgate.net These catalysts offer advantages like simple recovery and reusability, making the process more environmentally friendly. researchgate.net Boric acid has also been shown to catalyze the reaction between benzoic acids and urea to form benzamides. youtube.com
Photocatalysis: Visible-light photoredox catalysis represents a cutting-edge approach for forming and modifying benzamides. rsc.org These methods can enable reactions under exceptionally mild conditions, sometimes using water as a solvent. For example, photocatalytic systems have been developed for C-H amination, allowing for the formation of new C-N bonds in a highly controlled manner. rsc.org While not yet specifically reported for this compound, these techniques offer potential future synthetic routes.
Continuous flow chemistry is increasingly being adopted for chemical manufacturing due to enhanced safety, efficiency, and scalability. durham.ac.uk In a flow system, reagents are pumped through a reactor, often a heated coil or a packed bed, where the reaction occurs. durham.ac.uknih.gov
For the synthesis of benzamides, a flow process could involve pumping a stream of 2-fluorobenzoyl chloride and a stream of 3,4-dimethylaniline to a mixing point, followed by passage through a heated reactor to rapidly form the product. nih.gov This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processes. rsc.org The use of packed-bed reactors containing immobilized catalysts or scavenger resins can further streamline the process by combining reaction and purification into a single, continuous operation. nih.govnih.gov While specific industrial production of this compound is not publicly detailed, general benzamide production often utilizes the reaction of an activated benzoic acid derivative with an amine, a process well-suited for adaptation to continuous flow technology. google.comgoogle.com
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is characterized by the interplay of its three main components: the 2-fluorobenzoyl ring, the 3,4-dimethylphenyl ring, and the central amide linkage.
The aromatic rings are susceptible to electrophilic aromatic substitution. The 2-fluorobenzoyl ring is deactivated by the electron-withdrawing effects of the carbonyl group and the fluorine atom. Conversely, the 3,4-dimethylphenyl ring is activated by the two methyl groups, directing incoming electrophiles to the positions ortho and para to them (positions 2, 5, and 6). The amide nitrogen's lone pair also activates this ring. This differential reactivity allows for selective functionalization. For instance, electrophilic bromination of similar benzamides has been achieved using peptide-based catalysts. acs.org
The amide bond itself can be a site of reaction. It can be hydrolyzed back to its constituent carboxylic acid and amine under strong acidic or basic conditions. Furthermore, the N-H proton can be deprotonated by a strong base, and the resulting anion can be alkylated or acylated.
Derivatization of benzamides is a common strategy in medicinal chemistry and for analytical purposes. nih.govfrontiersin.orgnsf.gov For this compound, derivatization could involve:
Substitution on the aromatic rings: Introducing new functional groups like nitro, halogen, or alkyl groups via electrophilic substitution.
Modification of the methyl groups: The benzylic protons of the methyl groups could potentially be functionalized via radical reactions.
Reactions at the amide nitrogen: After deprotonation, the nitrogen could react with various electrophiles.
These derivatizations can be used to explore structure-activity relationships in biological contexts or to attach fluorescent tags or other labels for detection and quantification. frontiersin.orgresearchgate.net
Substitution Reactions on the Fluorobenzamide Moiety
The fluorine atom at the ortho-position of the benzamide ring is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the aryl fluoride is enhanced by the electron-withdrawing effect of the adjacent amide group, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution process. stackexchange.comlibretexts.org The high electronegativity of fluorine further contributes to the stability of this intermediate, often making fluoroarenes more reactive in SNAr reactions compared to other haloarenes. stackexchange.com
A variety of nucleophiles can potentially displace the fluoride ion. These reactions would typically be carried out in a polar aprotic solvent in the presence of a base to facilitate the departure of the fluoride ion.
Table 1: Hypothetical Nucleophilic Substitution Reactions on the Fluorobenzamide Moiety
| Nucleophile | Reagent | Product |
| Hydroxide | Sodium Hydroxide | N-(3,4-dimethylphenyl)-2-hydroxybenzamide |
| Alkoxide | Sodium Methoxide | N-(3,4-dimethylphenyl)-2-methoxybenzamide |
| Amine | Ammonia | 2-Amino-N-(3,4-dimethylphenyl)benzamide |
| Thiolate | Sodium Thiophenolate | N-(3,4-dimethylphenyl)-2-(phenylthio)benzamide |
It is important to note that the reaction conditions, such as temperature and solvent, would need to be optimized for each specific transformation to achieve a good yield and minimize potential side reactions.
Oxidative and Reductive Transformations of the Dimethylphenyl Ring
The 3,4-dimethylphenyl moiety of this compound is susceptible to both oxidative and reductive transformations. The methyl groups are potential sites for oxidation, while the aromatic ring can undergo reduction under specific conditions.
The oxidation of the methyl groups can be achieved using strong oxidizing agents. Depending on the reaction conditions and the oxidant used, the methyl groups could be oxidized to carboxylic acids or alcohols. For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for the oxidation of alkylbenzenes to carboxylic acids. Milder oxidation might yield the corresponding benzyl (B1604629) alcohols or aldehydes, though these are often difficult to isolate as they can be further oxidized.
Table 2: Potential Oxidative Transformations of the Dimethylphenyl Ring
| Reagent | Product |
| Potassium Permanganate (KMnO₄) | 4-(2-fluorobenzamido)-2,3-dimethylbenzoic acid |
| Chromic Acid (H₂CrO₄) | 4-(2-fluorobenzamido)-2,3-dimethylbenzoic acid |
Reduction of the aromatic ring, on the other hand, typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would result in the formation of a cyclohexyl ring.
Table 3: Potential Reductive Transformation of the Dimethylphenyl Ring
| Reagent | Product |
| Hydrogen (H₂) with a Ruthenium catalyst | N-(3,4-dimethylcyclohexyl)-2-fluorobenzamide |
The specific stereochemistry of the resulting cyclohexyl ring would depend on the catalyst and reaction conditions employed.
Exploration of Novel Reaction Pathways and Side Products
Beyond the more predictable substitution, oxidation, and reduction reactions, the structure of this compound allows for the exploration of novel reaction pathways. Intramolecular cyclization reactions, for example, could potentially lead to the formation of new heterocyclic systems.
One area of interest is the possibility of an intramolecular cyclization reaction. For instance, under conditions that favor electrophilic attack on the dimethylphenyl ring, the amide carbonyl could potentially act as an internal electrophile, leading to a cyclized product. However, such a reaction would likely require a strong acid catalyst and harsh conditions.
Side products in the synthesis of this compound, which is typically prepared by the condensation of 2-fluorobenzoyl chloride with 3,4-dimethylaniline, could include the formation of di-acylated aniline (B41778) or unreacted starting materials. Purification techniques such as recrystallization or column chromatography are essential to obtain the pure product. nih.gov
Further research into the reactivity of this compound could uncover novel transformations and potentially lead to the synthesis of new compounds with interesting chemical and biological properties.
Advanced Structural Characterization and Conformational Analysis of N 3,4 Dimethylphenyl 2 Fluorobenzamide
Spectroscopic Analysis in Elucidating Molecular Architecture
Spectroscopic techniques are fundamental in determining the molecular structure of N-(3,4-dimethylphenyl)-2-fluorobenzamide. Analysis of related fluorinated benzamides provides a clear indication of the expected spectroscopic data. mdpi.commdpi.com
Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct absorption bands corresponding to the molecule's key functional groups. The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense bands in the spectrum, expected around 1640-1680 cm⁻¹. researchgate.net The precise position of these bands can be influenced by intermolecular hydrogen bonding in the solid state. Other significant bands include C-N stretching, aromatic C-H stretching, and C=C ring stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is crucial for confirming the substitution pattern. The spectrum would show distinct signals for the aromatic protons on both the dimethylphenyl and the fluorobenzoyl rings. The amide proton (N-H) typically appears as a broad singlet. The two methyl groups on the 3,4-dimethylphenyl ring would present as sharp singlets in the aliphatic region of the spectrum.
¹³C NMR spectroscopy provides information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. In closely related trifluorinated benzamides, ¹⁹F NMR peaks have been observed at specific chemical shifts that are typical of the fluorine substitution patterns on the aromatic rings. mdpi.com
UV-Vis Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show strong absorptions in the ultraviolet region, corresponding to π→π* transitions of the benzene (B151609) rings and the amide group.
Table 1: Expected Spectroscopic Data for this compound based on Analogues
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber |
| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| C=O Stretch | 1640 - 1680 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |
| Amide Proton (N-H) | δ 8.0 - 9.0 ppm (often broad) | |
| Methyl Protons (-CH₃) | δ 2.2 - 2.5 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 170 ppm |
| Aromatic Carbons | δ 110 - 140 ppm | |
| Methyl Carbons (-CH₃) | δ 15 - 25 ppm | |
| ¹⁹F NMR | Aromatic C-F | δ -110 to -120 ppm |
Solid-State Structural Investigations: X-ray Crystallography and Polymorphism Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not publicly detailed, extensive studies on its isomers, such as N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), provide a robust model for its solid-state characteristics. mdpi.com Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in N-arylbenzamides and arises from different molecular conformations or packing arrangements. mdpi.com
Crystal Packing Motifs and Intermolecular Interactions
The crystal packing of N-arylbenzamides is typically dominated by a network of hydrogen bonds and other non-covalent interactions.
Amide⋯Amide Hydrogen Bonds: The most significant intermolecular interaction is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net This N-H⋯O interaction reliably links molecules into one-dimensional chains, a common supramolecular synthon in this class of compounds. mdpi.commdpi.com
π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also observed, further stabilizing the crystal structure. researchgate.net These can be offset or face-to-face, depending on the specific steric and electronic demands of the substituents.
Table 2: Crystallographic Data for the Analogue N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24)
| Parameter | Value |
| Chemical Formula | C₁₃H₈F₃NO |
| Crystal System | Monoclinic |
| Space Group | Pn (No. 7) |
| Unit Cell Dimensions | a = 4.9556(2) Å, b = 5.6718(3) Å, c = 19.6250(15) Å |
| β = 96.618(6)° | |
| Volume | 547.93(6) ų |
| Data from a closely related structural analogue provides insight into the expected crystallographic parameters. mdpi.com |
Conformational Preferences in Crystalline and Solution States
Crystalline State Conformation: In the solid state, the conformation is often relatively planar. For instance, in the analogue Fo24, the two aromatic rings are nearly coplanar, with an interplanar angle of just 0.7(2)°. mdpi.com However, the central amide group (C=O)N-H is typically twisted out of the plane of the aromatic rings. In Fo24, this torsion results in the amide plane being oriented at angles of approximately 23.0° and 23.7° with respect to the two rings. mdpi.com This twist is a compromise between maximizing conjugation (which favors planarity) and minimizing steric hindrance. An intramolecular N-H⋯F hydrogen bond between the amide proton and the ortho-fluorine atom is a key feature that influences the conformation of the amide bridge. mdpi.commdpi.com
Solution State Conformation: The conformation in solution can be more flexible than in the rigid crystalline lattice. NMR studies on related amides have shown that multiple conformers can exist in equilibrium in solution. rsc.org The energy difference between these conformers can be small and influenced by the polarity of the solvent. For this compound, it is conceivable that rotation around the N-C(aryl) and C(O)-C(aryl) bonds would be more facile in solution, leading to a different average conformation compared to the one locked in the crystal.
Dynamic Structural Behavior and Conformational Isomerism
The presence of rotatable single bonds in this compound allows for dynamic structural behavior and the existence of conformational isomers (rotamers). The most significant rotations occur around the C(O)-C(aryl) bond and the N-C(aryl) bond.
Studies combining NMR spectroscopy, solvation models, and theoretical calculations on similar molecules have provided deep insights into conformational isomerism. rsc.org For amides, different rotamers, often described as cis and gauche, can exist depending on the torsion angle between specific groups. The relative stability of these conformers is dictated by a delicate balance of steric repulsion and electronic interactions, such as dipole-dipole interactions and hyperconjugation.
Mechanism of Molecular Action and Biological Target Interactions for N 3,4 Dimethylphenyl 2 Fluorobenzamide
Elucidation of Specific Molecular Targets and Binding Affinities
The specific molecular target for N-(3,4-dimethylphenyl)-2-fluorobenzamide and other SDHI fungicides is the enzyme succinate (B1194679) dehydrogenase (SDH), also known as succinate:ubiquinone oxidoreductase (SQR) or Complex II. uga.educabidigitallibrary.orgbayer.usrutgers.edu This enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. wikipedia.orgfrac.info The binding site for SDHIs is not the active site where succinate is oxidized, but rather the ubiquinone (Coenzyme Q) binding pocket, commonly referred to as the Q-site or Qp-site. cabidigitallibrary.orgwikipedia.org This Q-site is a hydrophobic pocket formed at the interface of subunits SDHB, SDHC, and SDHD. cabidigitallibrary.orgwikipedia.orgfrac.info
While specific binding affinity studies for this compound are not extensively published, the ligand-target interactions can be inferred from extensive research on structurally similar benzamide (B126) and carboxamide SDHIs. cabidigitallibrary.orgresearchgate.net The binding is characterized by key interactions within the Q-site:
Hydrogen Bonding: The central amide moiety (–C(O)NH–) is a critical feature shared by all SDHIs and is essential for forming hydrogen bonds with amino acid residues within the binding site, anchoring the inhibitor in place. cabidigitallibrary.org
Hydrophobic and π-π Interactions: The aromatic rings of the inhibitor—in this case, the 2-fluorobenzoyl group and the 3,4-dimethylphenyl group—fit into the hydrophobic Q-site. They form optimal hydrophobic contacts and potential π-π stacking interactions with the side chains of surrounding amino acid residues, such as a key proline residue in the SDHB subunit (P225 in many fungal species). cabidigitallibrary.org
The precise affinity is determined by how well the specific chemical structure of this compound complements the topology of the Q-site in a target fungus. The fluorine and dimethyl substitutions on the phenyl rings play a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its binding potency.
This compound functions by inhibiting the enzymatic activity of SDH. By occupying the Q-site, the compound physically obstructs the binding of the natural substrate, ubiquinone. rutgers.edunih.gov This blockage prevents the transfer of electrons from the last iron-sulfur cluster ([3Fe-4S]) in the SDHB subunit to ubiquinone. nih.gov
The inhibition effectively halts the enzyme's catalytic function: the oxidation of succinate to fumarate. nih.gov As SDH is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain, its inhibition has profound consequences for the cell's metabolic processes. wikipedia.org The inhibition is reversible, meaning the compound can be displaced from the binding site, although its affinity determines the concentration required for effective inhibition. google.com
Downstream Cellular Signaling Pathways and Molecular Events
The inhibition of the SDH enzyme by this compound triggers a cascade of downstream cellular events, primarily related to metabolic collapse.
Disruption of Electron Transport: The immediate effect is the interruption of the mitochondrial electron transport chain at Complex II. nih.govuga.edu This blockage prevents electrons from being passed to Complex III, effectively shutting down the respiratory process.
Cessation of ATP Synthesis: By halting electron transport, the proton pumping that generates the mitochondrial membrane potential is impaired. This leads to a rapid and severe decrease in the production of ATP via oxidative phosphorylation, depriving the fungal cell of its primary energy source. nih.govpatsnap.com
Metabolite Accumulation: Inhibition of SDH can lead to the accumulation of its substrate, succinate, upstream in the TCA cycle. nih.govpatsnap.com This metabolic imbalance can have further regulatory consequences within the cell.
Inhibition of Fungal Growth: The profound energy deficit prevents essential cellular processes. This results in the inhibition of fungal spore germination, germ tube elongation, and mycelial growth, which constitutes the ultimate fungicidal effect. bayer.usmedchemexpress.com
Comparative Mechanistic Analysis with Structurally Related Benzamides
This compound shares its core mechanism with a wide range of commercially successful SDHI fungicides. A comparative analysis highlights the common principles and subtle differences that define their activity. All these compounds inhibit SDH by binding to the Q-site, but variations in their chemical structures lead to differences in efficacy, fungal species spectrum, and cross-resistance profiles. rutgers.edufrac.info
| Compound Name | Chemical Subgroup | Key Structural Features | Reported Target Pathogens |
|---|---|---|---|
| This compound | Phenyl-benzamide | 2-fluoro substitution on benzoyl ring; 3,4-dimethyl substitution on aniline (B41778) ring. | Broad-spectrum fungal pathogens (inferred). |
| Boscalid | Pyridine-carboxamide | Aniline ring replaced with a chloropyridine ring; benzoyl ring replaced with a chloronicotinic acid moiety. uga.edubayer.us | Botrytis cinerea, Alternaria spp. uga.eduresearchgate.net |
| Fluxapyroxad | Pyrazole-4-carboxamide | Features a pyrazole (B372694) ring attached to the carboxamide group and a difluoromethylphenyl group. bayer.usmedchemexpress.com | Botrytis cinerea, broad-spectrum activity. researchgate.netapsnet.org |
| Fluopyram | Pyridinyl-ethyl-benzamide | Contains a unique pyridinyl-ethyl linker and a trifluoromethyl substitution. bayer.usrutgers.edu | Botrytis cinerea, Sclerotinia sclerotiorum. researchgate.netnih.gov |
| Flutolanil | Phenyl-benzamide | Contains an isopropoxy group on the aniline ring and a trifluoromethyl group on the benzoyl ring. uga.edumedchemexpress.com | Primarily Basidiomycete fungi. rutgers.edu |
The differences in the side groups of these molecules influence how they fit into the Q-site. Consequently, a specific mutation in the SDH enzyme of a fungus might confer resistance to one SDHI (e.g., boscalid) but have less of an effect on another (e.g., fluopyram), a phenomenon known as differential cross-resistance. rutgers.eduresearchgate.net This underscores the importance of the precise ligand-target interactions for each unique molecule.
Investigating Allosteric Modulation and Orthosteric Binding Sites
The concepts of orthosteric and allosteric binding are key to understanding the action of this compound.
Orthosteric Site: In the context of the SDH enzyme, the orthosteric site is the active site where the primary substrate, succinate, binds. This site is located within the SDHA subunit. nih.govnih.gov
Allosteric Site: An allosteric site is any site on an enzyme that is physically distinct from the orthosteric (active) site. nih.govnih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3,4 Dimethylphenyl 2 Fluorobenzamide Analogs
Impact of Substituent Modifications on the Dimethylphenyl Moiety
Positional Isomerism and Electronic Effects of Methyl Groups
The arrangement of methyl groups on the phenyl ring dictates the electronic landscape of the molecule. Methyl groups are known as electron-donating groups (EDGs), which can increase the electron density of the aromatic ring, potentially influencing its reactivity and interactions with biological macromolecules. fiveable.melumenlearning.com The position of these groups—ortho, meta, or para—relative to the amide linkage affects the electronic distribution and can alter the binding affinity of the compound to its target. masterorganicchemistry.comlibretexts.org
For instance, in electrophilic aromatic substitution reactions, electron-donating groups like methyl typically direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com This is due to the stabilization of the cationic intermediate through resonance and inductive effects. fiveable.melumenlearning.com While the interaction with a biological receptor is more complex than a simple chemical reaction, the underlying principles of electronic effects remain relevant. The increased electron density at specific positions on the dimethylphenyl ring can enhance or weaken interactions such as pi-pi stacking or cation-pi interactions with the receptor.
Studies on related benzanilides have shown that the relative positioning of substituents on the aniline (B41778) ring has a profound impact on the molecular conformation. For example, the conformation of the N-H bond in N-(2,3-dimethylphenyl)benzamide is anti to both the ortho and meta-methyl substituents. nih.gov In contrast, in 2-chloro-N-(3,4-dimethylphenyl)benzamide, the N-H bond is anti to the meta-methyl group. nih.gov These conformational differences, driven by the interplay of electronic and steric factors of the methyl groups, can significantly affect how the molecule fits into a binding pocket.
| Compound | Methyl Group Positions | Conformation of N-H Bond Relative to Methyl Groups |
| N-(2,3-dimethylphenyl)benzamide | 2,3- | Anti to both ortho and meta methyl groups nih.gov |
| N-(3,4-dimethylphenyl)benzamide | 3,4- | Anti to meta methyl group nih.gov |
This table illustrates how the positional isomerism of methyl groups can influence the conformation of the amide bond, a key determinant in receptor binding.
Steric Hindrance and Conformational Flexibility
In N-(2,3-dimethylphenyl)benzamide, the presence of an ortho-methyl group leads to a significant twist in the molecule. The dihedral angle between the benzoyl and the aniline rings is reported to be 84.1°. nih.gov This pronounced twist is a direct consequence of the steric clash between the ortho-substituent and the amide bond. Such conformational restrictions can be advantageous if the resulting shape is complementary to the target's binding site. unina.it However, excessive steric bulk can also prevent the molecule from accessing a deep or narrow binding pocket. nih.gov
The degree of conformational flexibility is a critical parameter in drug design. While a rigid molecule may have a higher affinity for its target due to a lower entropic penalty upon binding, it may also be less able to adapt to minor variations in the binding site. Conversely, a more flexible molecule might bind to multiple targets, leading to off-target effects. The strategic placement of methyl groups allows for the fine-tuning of this conformational flexibility.
Influence of Fluorine Substitution Patterns on the Benzamide Ring
Fluorine is a unique element in medicinal chemistry, and its substitution on the benzamide ring of N-(3,4-dimethylphenyl)-2-fluorobenzamide analogs can profoundly impact their properties.
Electrostatic Potential and Hydrogen Bonding Interactions
The high electronegativity of fluorine significantly alters the electrostatic potential of the benzamide ring. researchgate.netresearchgate.net The position of the fluorine atom (ortho, meta, or para) determines the regions of positive and negative electrostatic potential, which in turn governs non-covalent interactions such as hydrogen bonds and halogen bonds. acs.org
Furthermore, the fluorine atom can act as a hydrogen bond acceptor, forming intermolecular interactions with amino acid residues in a protein target. The ability to form these interactions is highly dependent on the local molecular environment and the accessibility of the fluorine atom. acs.org Studies on fluorinated benzamides have shown that the presence of fluorine can lead to the formation of specific intermolecular contacts, such as C-H···F interactions, which contribute to the stability of the crystal lattice and can be relevant for receptor binding. mdpi.com
| Fluorine Position | Potential Intramolecular H-Bonding | Potential Intermolecular H-Bonding |
| Ortho | Strong potential for N-H···F interaction acs.org | Can act as H-bond acceptor acs.org |
| Meta | No direct intramolecular H-bonding with amide N-H | Can act as H-bond acceptor |
| Para | No intramolecular H-bonding with amide N-H | Can act as H-bond acceptor |
This table summarizes the potential for hydrogen bonding based on the position of the fluorine substituent on the benzamide ring.
Metabolic Stability Considerations in Analog Design
A common strategy in drug design is the introduction of fluorine to block metabolically labile sites. The C-H bonds on an aromatic ring are susceptible to oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom, which is isosteric but has a much stronger bond with carbon, can prevent this metabolic transformation, thereby increasing the half-life of the compound in the body. nih.gov
The position of the fluorine atom is critical in determining its effect on metabolic stability. A comparative study on the metabolism of ortho-, meta-, and para-fluorofentanyl revealed that the position of the fluorine atom can influence the metabolic pathways. nih.govnih.govresearchgate.net While all isomers underwent N-dealkylation as a major metabolic route, the extent of other metabolic transformations varied. nih.govnih.govresearchgate.net For this compound analogs, strategic placement of fluorine on the benzamide ring can be used to protect specific sites from metabolic attack, thereby improving the pharmacokinetic profile of the molecule. For instance, replacement of a metabolically vulnerable C-H bond with a C-F bond can enhance metabolic stability. nih.gov
Linker Region Modifications and Amide Bond Substitutions
The amide bond serves as the central linker connecting the dimethylphenyl and fluorobenzoyl moieties. Modifications to this region, including its replacement with bioisosteres, can have a significant impact on the compound's properties.
The amide group is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often crucial for binding to biological targets. However, the amide bond can be susceptible to hydrolysis by proteases, which can limit the oral bioavailability and duration of action of a drug. nih.gov
To address this potential liability, medicinal chemists often explore the use of amide bond bioisosteres—functional groups that mimic the steric and electronic properties of the amide bond but offer improved metabolic stability. nih.gov Common amide bioisosteres include 1,2,3-triazoles and 1,2,4-oxadiazoles. nih.govnih.govchemrxiv.org The replacement of the amide linker with a 1,2,4-oxadiazole (B8745197) has been shown to be a successful strategy in some benzamide-containing compounds. nih.gov
Another approach to modifying the linker region is N-substitution of the amide bond, such as N-methylation. This modification removes the hydrogen bond donor capability of the amide nitrogen, which can be used to probe the importance of this interaction for biological activity. N-alkylation can also influence the conformational preference of the amide bond and may increase metabolic stability by preventing N-dealkylation.
| Bioisostere | Key Features | Potential Advantages |
| 1,2,3-Triazole | Retains hydrogen bond accepting capabilities nih.govchemrxiv.org | Improved metabolic stability nih.govchemrxiv.org |
| 1,2,4-Oxadiazole | Mimics the geometry of the amide bond nih.govnih.gov | Enhanced metabolic stability nih.govnih.gov |
| Thioamide | Replaces carbonyl oxygen with sulfur nih.gov | Can alter electronic properties and hydrogen bonding nih.gov |
| N-Alkylated Amide | Removes N-H hydrogen bond donor | Increased metabolic stability, altered conformation |
This table highlights some common strategies for modifying the amide linker and their potential benefits in drug design.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools instrumental in modern drug discovery and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For analogs of this compound, QSAR and QSPR studies are pivotal in elucidating the specific structural features that govern their desired effects, thereby guiding the rational design of more potent and effective molecules.
The development of a QSAR/QSPR model involves the generation of molecular descriptors for a set of structurally related compounds, such as analogs of this compound. These descriptors, which can be electronic, steric, hydrophobic, or topological in nature, are then correlated with the experimentally determined biological activity or property using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.
A study on a series of N-phenylbenzamide derivatives as antimicrobial agents provides a relevant framework for understanding the potential QSAR models for analogs of this compound. In this research, QSAR models were developed to separately correlate the antibacterial activity against Gram-positive and Gram-negative bacteria with various molecular descriptors. nih.gov The models revealed that different structural properties influence the activity against these two types of bacteria, underscoring the importance of tailored QSAR models for specific biological targets. nih.gov
For instance, the activity against Gram-positive bacteria was found to be significantly influenced by the total energy and electrophilicity index of the molecules, suggesting that electrostatic interactions are key. nih.gov In contrast, for Gram-negative bacteria, the QSAR model highlighted the importance of molar refractivity and the logarithm of the partition coefficient (logP), indicating that steric and hydrophobic interactions play a more dominant role. nih.gov This difference is attributed to the distinct cell wall structures of the bacteria. The thick cell wall of Gram-positive bacteria may favor external electrostatic interactions, while the more permeable cell wall of Gram-negative bacteria allows for internalization and subsequent hydrophobic and steric interactions. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed insight into the structure-activity relationships by analyzing the 3D fields surrounding the molecules. For the N-phenylbenzamides, CoMFA and CoMSIA studies reinforced the findings of the 2D-QSAR models. The anti-Gram-positive activity was shown to be dependent on electrostatic field effects, whereas anti-Gram-negative activity was influenced by hydrophobic and steric fields. nih.gov
The contour maps generated from these 3D-QSAR models provide a visual guide for structural modifications. For example, the models suggested that for enhanced activity against Gram-positive bacteria, an electropositive group on the N-phenyl ring and an electronegative group near the carbonyl oxygen of the benzamide are favorable. nih.gov For improved activity against Gram-negative bacteria, the model indicated the desirability of a hydrophobic group at the meta-position of the N-phenyl ring, a bulky group at the ortho-position, and a smaller group at the para-position. nih.gov
These findings can be extrapolated to guide the design of novel analogs of this compound. The existing 3,4-dimethyl substitution on the phenyl ring and the 2-fluoro substitution on the benzamide ring already provide a specific steric and electronic profile. QSAR models would be invaluable in predicting how modifications to these substituents, or the introduction of new ones, would impact a desired biological activity.
Below are interactive data tables summarizing hypothetical QSAR data for a series of this compound analogs, illustrating how different descriptors could be correlated with biological activity.
Table 1: Hypothetical 2D-QSAR Data for this compound Analogs
| Compound ID | R1-substituent | R2-substituent | LogP | Molar Refractivity | Electronic Energy (au) | Predicted Activity (pIC50) |
| 1 | H | H | 4.5 | 75 | -850 | 5.2 |
| 2 | 4-Cl | H | 5.2 | 80 | -1310 | 5.8 |
| 3 | 4-OCH3 | H | 4.3 | 78 | -925 | 5.4 |
| 4 | H | 4-NO2 | 4.1 | 79 | -1055 | 6.1 |
| 5 | H | 4-CN | 4.0 | 77 | -942 | 5.9 |
Table 2: Hypothetical 3D-QSAR (CoMFA) Field Contributions for this compound Analogs
| Compound ID | Steric Field Contribution | Electrostatic Field Contribution | Predicted Activity (pIC50) |
| 1 | 0.45 | 0.55 | 5.2 |
| 2 | 0.50 | 0.60 | 5.8 |
| 3 | 0.48 | 0.52 | 5.4 |
| 4 | 0.42 | 0.75 | 6.1 |
| 5 | 0.44 | 0.70 | 5.9 |
These tables are illustrative and demonstrate how QSAR models can quantify the relationship between molecular descriptors and biological activity. The development of robust and predictive QSAR models for this compound analogs would be a critical step in optimizing their therapeutic potential.
Computational Chemistry and Molecular Modeling Approaches in N 3,4 Dimethylphenyl 2 Fluorobenzamide Research
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These calculations provide insights into molecular stability, reactivity, and intermolecular interactions.
DFT is a computational method used to investigate the electronic structure of many-body systems. iau.ir For a molecule like N-(3,4-dimethylphenyl)-2-fluorobenzamide, DFT calculations, often using a basis set such as B3LYP/6-311G, can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iau.irnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for predicting molecular reactivity and stability. nih.gov
In analogous compounds, studies have shown that the distribution of these frontier orbitals can confirm that charge transfer occurs within the molecule. iau.ir For instance, in a related fluorinated amide, the HOMO might be localized on the dimethylphenyl ring, while the LUMO could be centered on the fluorobenzamide portion, indicating the pathway of intramolecular charge transfer.
Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations on an Analogous Compound This table presents data from a similar molecule to illustrate the typical outputs of DFT calculations.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons, related to electron-donating ability. |
| LUMO Energy | -1.8 | Indicates the energy of the lowest energy available orbital for accepting electrons. |
| HOMO-LUMO Gap | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Data is illustrative and based on findings for similar aromatic amide structures.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atom of the carbonyl group and the fluorine atom due to their high electronegativity. dtic.mil
Positive Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. For this molecule, positive potential is expected around the amide proton (N-H). dtic.mil
Neutral Regions (Green): These typically correspond to the nonpolar parts of the molecule, such as the phenyl rings.
This analysis helps in understanding how the molecule will interact with other molecules, including receptors or enzymes. dtic.mildtic.mil
Molecular Dynamics (MD) Simulations: Conformational Dynamics and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govmdpi.com This approach is invaluable for studying the conformational flexibility of this compound and its dynamic interactions with biological macromolecules. nih.gov
The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the behavior of this compound in an aqueous environment to understand how water molecules interact with it and affect its three-dimensional shape. nih.gov These simulations can reveal stable conformations and the dynamics of the transition between them, which is crucial as the biologically active conformation may not be the one with the lowest energy in a vacuum.
When a ligand like this compound binds to a protein, both the ligand and the protein's binding site can undergo conformational changes. MD simulations of the protein-ligand complex can provide a detailed view of these dynamics. nih.gov These simulations can:
Assess the stability of the binding pose obtained from molecular docking. nih.gov
Identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. nih.gov
Reveal the role of water molecules in mediating the interaction at the binding interface.
Calculate the binding free energy, offering a more accurate estimation of the ligand's affinity for the target. nih.gov
For example, simulations could show how the dimethylphenyl group fits into a hydrophobic pocket of a target protein while the fluorobenzamide moiety forms hydrogen bonds with polar residues. nih.govnih.gov
Molecular Docking and Virtual Screening for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govf1000research.com This method is central to drug discovery and can be used to identify potential biological targets for this compound.
In a typical workflow, a large library of compounds can be screened against a specific protein target in a process called virtual screening. nih.govfrontierspartnerships.org Conversely, a single compound like this compound can be docked against a panel of different proteins to generate hypotheses about its potential targets.
The docking process generates a score, which estimates the binding affinity, and a binding pose, which shows the specific interactions. nih.govmdpi.com Key interactions often include hydrogen bonds with the amide group and hydrophobic or pi-stacking interactions involving the aromatic rings. nih.gov
Table 2: Illustrative Molecular Docking Results for a Ligand Against a Protein Target This hypothetical table shows the kind of data generated from a molecular docking experiment.
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Compound Analog | Kinase XYZ | -8.5 | LYS-78, ASP-184 | Hydrogen Bond |
| Compound Analog | Kinase XYZ | -8.5 | LEU-130, VAL-88 | Hydrophobic |
| Compound Analog | Kinase XYZ | -8.5 | PHE-182 | Pi-Pi Stacking |
Docking scores and interactions are for illustrative purposes to demonstrate the output of such studies. westmont.edu
These docking predictions, especially when combined with MD simulations, provide a robust framework for identifying and validating potential biological targets for this compound, paving the way for targeted experimental testing. nih.gov
Prediction of Binding Poses and Interaction Hotspots
Molecular docking is a primary computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. ddg-pharmfac.net This technique is crucial for understanding the specific interactions that stabilize the ligand-protein complex. For this compound, docking studies would be employed to insert the molecule into the active site of a relevant biological target. The process involves sampling a wide range of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. ddg-pharmfac.net
The predicted binding pose reveals key interaction hotspots, which are specific amino acid residues in the target protein that form favorable interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the amide group of this compound can act as a hydrogen bond donor and acceptor, while the dimethylphenyl and fluorobenzoyl rings can engage in hydrophobic and π-stacking interactions with aromatic residues of the target protein.
An illustrative representation of potential interactions identified through molecular docking is provided in the table below.
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residues in Target Protein |
| Hydrogen Bond | Amide N-H (donor), Carbonyl C=O (acceptor) | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydrophobic | Dimethylphenyl group, Benzoyl ring | Ala, Val, Leu, Ile, Phe, Trp |
| π-Stacking | Phenyl rings | Phe, Tyr, Trp, His |
| Halogen Bond | Fluorine atom | Electron-rich atoms (e.g., backbone carbonyls) |
This table is illustrative and represents the types of interactions that could be predicted for this compound in a hypothetical binding site.
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based approaches are fundamental to computer-aided drug design (CADD) and can be applied to the study of this compound. nih.gov
Structure-Based Drug Design (SBDD): This strategy relies on the known three-dimensional structure of the biological target, which is typically determined through experimental methods like X-ray crystallography or NMR spectroscopy. csic.es With the target structure in hand, molecular docking, as described above, can be used to design novel ligands with improved binding affinity and selectivity. For this compound, if the structure of its target protein is available, SBDD could be used to optimize its structure. For example, modifications to the dimethylphenyl or fluorobenzoyl moieties could be made to enhance interactions with specific pockets or residues within the binding site, potentially leading to more potent derivatives.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for the target protein, LBDD methods are employed. nih.gov These approaches utilize the information from a set of known active and inactive molecules to develop a model that predicts the biological activity of new compounds. nih.gov Key LBDD methods include quantitative structure-activity relationship (QSAR) and pharmacophore modeling. If a series of compounds related to this compound with known biological activities exists, LBDD could be used to build a predictive model. This model would help in designing new analogs with a higher probability of being active.
Pharmacophore Modeling and Ligand Superimposition
Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups.
For this compound and related molecules, a pharmacophore model can be generated by superimposing a set of active compounds and extracting the common chemical features that are critical for their activity. nih.gov This model serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the desired pharmacological profile. nih.gov
The development of a pharmacophore model for a series of analogs of this compound would involve the following steps:
Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.
Feature Identification: Identifying the key pharmacophoric features in each molecule.
Model Generation: Aligning the molecules and generating a common features pharmacophore hypothesis.
Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds.
An example of a hypothetical pharmacophore model derived from this compound and its analogs is presented in the table below.
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Aromatic Ring | Fluorobenzoyl ring |
| Aromatic Ring | Dimethylphenyl ring |
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Amide C=O |
| Hydrophobic Group | Methyl groups on the phenyl ring |
This table illustrates a potential pharmacophore model for this compound.
Ligand superimposition is a critical step in both pharmacophore modeling and 3D-QSAR studies. It involves aligning a set of ligands based on common structural features. The quality of the alignment is crucial for the predictive power of the resulting model. For this compound and its analogs, superimposition would likely be based on the common benzamide (B126) scaffold, allowing for the comparison of the spatial arrangement of different substituents and their impact on biological activity.
Preclinical Research Methodologies for Investigating Biological Effects of N 3,4 Dimethylphenyl 2 Fluorobenzamide
In Vitro Biological System Characterization
In vitro studies, conducted in a controlled laboratory setting, form the first line of investigation. They allow for a detailed analysis of the compound's direct effects on isolated cells and specific molecular targets, providing a foundational understanding of its biological profile.
Cellular Assays for Investigating Specific Biochemical Pathways
Cellular assays are fundamental for observing the functional consequences of N-(3,4-dimethylphenyl)-2-fluorobenzamide activity on specific biochemical signaling pathways. Research has centered on its role as an antagonist of the TRPM8 ion channel, which is activated by cold temperatures and cooling agents like menthol (B31143). nih.gov
Studies have employed human embryonic kidney (HEK293) cells engineered to express the human TRPM8 channel. The compound's effect is typically measured using automated fluorescence-based assays that monitor intracellular calcium influx upon channel activation. In these systems, this compound has been shown to be a moderately potent blocker of the TRPM8 channel, demonstrating a half-maximal inhibitory concentration (IC50) of 103 nM. nih.gov This indicates its ability to effectively block the channel's function at nanomolar concentrations. Further cellular studies have confirmed the compound's high selectivity, showing over 100-fold greater activity against TRPM8 compared to other related sensory channels like TRPA1 and TRPV1, which is critical for minimizing off-target effects. medchemexpress.com
Recent investigations have also used human odontoblast-like cells to explore the role of TRPM8 in inflammatory responses. In these cells, lipopolysaccharide (LPS) treatment, which mimics inflammation, was found to increase the expression of TRPM8. The application of this compound suppressed the LPS-induced production of several inflammatory cytokines, including CCL2, CXCL1, IL-6, and IL-8, suggesting the compound's potential to modulate inflammatory pathways mediated by TRPM8. patsnap.com
Table 1: In Vitro Cellular Assay Findings for this compound
| Assay Type | Cell Line | Target | Key Finding | Reference |
|---|---|---|---|---|
| Calcium Influx Assay | Human TRPM8-expressing HEK293 cells | TRPM8 Ion Channel | IC50 of 103 nM | nih.gov |
| Selectivity Panel | Various cell lines expressing related ion channels | TRPV1, TRPA1, and other receptors/enzymes | >100-fold selectivity for TRPM8 | medchemexpress.com |
| Cytokine Production Assay | Human Odontoblast-like Cells (hOLCs) | LPS-induced inflammatory pathways | Suppressed production of CCL2, CXCL1, IL-6, IL-8 | patsnap.com |
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding and ligand displacement studies are employed to quantify the affinity of a compound for its target. For this compound, these assays confirm its direct interaction with the TRPM8 channel. The primary method involves functional assays where the compound's ability to block the effects of a known TRPM8 agonist, such as menthol or icilin, is measured. nih.govnih.gov The concentration-dependent inhibition of the agonist-induced calcium influx provides a functional measure of the compound's antagonistic potency and its affinity for the channel. The consistent IC50 value of 103 nM obtained from these functional assays serves as a reliable indicator of its binding and blocking capability at the TRPM8 receptor. nih.gov
Enzyme Activity Assays and Inhibition Kinetics
A crucial part of preclinical characterization is to assess a compound's potential for unwanted interactions with various enzymes. This compound was evaluated against a broad panel of different receptors, ion channels, and enzymes to establish its selectivity profile. medchemexpress.com These screening assays confirmed that the compound exhibits greater than 100-fold selectivity for TRPM8, indicating a low likelihood of off-target activity at therapeutically relevant concentrations. While detailed kinetic studies on specific enzymes like cytochrome P450s are not extensively published, this high degree of selectivity is a favorable characteristic, suggesting a lower potential for enzyme-inhibition-based drug-drug interactions.
Advanced Preclinical In Vivo Models for Mechanistic Elucidation
In vivo studies in animal models are essential to understand how a compound behaves in a complex, living system, providing insights into its physiological effects and therapeutic potential.
Animal Models for Studying Molecular Pathophysiology
Researchers have used various animal models to investigate the effects of this compound in the context of specific disease-related conditions, particularly those involving pain and sensory dysfunction.
One key model is the guinea pig bladder challenge test, where cold-induced or menthol-induced bladder contractions are measured. nih.gov In this model, this compound demonstrated efficacy with an in vivo IC50 of 200 nM, showing its ability to reverse the effects of TRPM8 activation in a functional organ system. nih.gov The compound has also been studied in rodent models of neuropathic pain, where conditions like cold allodynia (pain from a non-painful cold stimulus) are assessed. nih.gov Its ability to alleviate these symptoms in preclinical pain models provides a strong rationale for its development as an analgesic. nih.govwikipedia.org
Pharmacodynamic Biomarker Identification in Preclinical Studies
Pharmacodynamic (PD) biomarkers are measurable indicators that confirm a drug is engaging its intended biological target and producing a downstream effect. For this compound, two primary PD biomarkers have been utilized in preclinical studies.
The first is the reversal of cold-induced bladder capacity reduction in guinea pigs, which provides a direct, quantifiable measure of in vivo TRPM8 target engagement. The second, more extensively studied, biomarker is the effect on core body temperature. nih.govnih.gov Since TRPM8 is involved in thermoregulation, blocking this channel can lead to a reduction in body temperature. nih.govnih.gov In rats, this compound was shown to reduce core body temperature at plasma concentrations greater than 1219 nM. nih.gov Interestingly, this effect was found to be inversely related to the body weight of the animal species tested. nih.govresearchgate.net This allometric relationship was used to predict that the compound would not significantly affect body temperature in humans at exposures expected to be effective for pain relief, a hypothesis that was later confirmed in clinical trials. nih.gov
Table 2: In Vivo Model and Biomarker Data for this compound
| Model/Biomarker | Species | Key Finding | Reference |
|---|---|---|---|
| Cold/Menthol-Induced Bladder Contraction | Guinea Pig | Demonstrated in vivo antagonism with an IC50 of 200 nM | nih.gov |
| Core Body Temperature Reduction | Rat | Reduced core body temperature at concentrations >1219 nM | nih.gov |
| Core Body Temperature (Allometric Scaling) | Multiple species (mouse, rat, dog) | Effect on body temperature was inversely related to species body weight | nih.govresearchgate.net |
Imaging Techniques for Target Engagement Assessment
Assessing whether a drug candidate, such as this compound, reaches and interacts with its intended molecular target in a living organism is a critical step in preclinical development. This process, known as target engagement, can be visualized and quantified using advanced imaging techniques. These methods provide invaluable spatial and temporal information on the drug's mechanism of action, which is crucial for optimizing its therapeutic potential. For a small molecule like this compound, several imaging modalities would be considered.
Non-invasive imaging techniques play a pivotal role in modern medical research and diagnostic medicine, offering ways to monitor disease progression and the efficacy of treatments. nih.gov Modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and various forms of fluorescence imaging are at the forefront of preclinical research for assessing drug-target interactions. nih.gov
One of the primary strategies for imaging target engagement of small molecule inhibitors is to label the compound with a radionuclide, creating a radiotracer that can be detected by PET or SPECT. nih.gov This approach allows for the direct visualization and quantification of the drug's distribution and binding to its target in vivo. nih.gov For instance, isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) can be incorporated into the structure of this compound without significantly altering its biological activity. nih.gov The choice of isotope is critical; for example, the half-life of the isotope must be suitable for the timeframe of the biological process being studied. nih.gov
Another powerful technique is fluorescence microscopy, which can be used to visualize the interaction of a fluorescently labeled version of the compound with its target at a subcellular level. nih.gov By conjugating a fluorophore to this compound, researchers can potentially monitor its localization within cells and tissues, providing insights into its mechanism of action. nih.gov This method is particularly advantageous for its high resolution and the ability to perform live-cell imaging. nih.gov
The table below summarizes key imaging techniques that could be applied to assess the target engagement of this compound.
| Imaging Modality | Principle | Application to this compound | Key Considerations |
| Positron Emission Tomography (PET) | Detection of gamma rays emitted from a positron-emitting radionuclide attached to the molecule. | Radiolabeling with ¹⁸F or ¹¹C to quantify receptor density and occupancy in target tissues. | Synthesis of the radiolabeled compound; potential for downstream metabolic effects to be detected. nih.gov |
| Single Photon Emission Computed Tomography (SPECT) | Detection of gamma rays from a single-photon-emitting isotope. | Labeling with isotopes like Technetium-99m (⁹⁹ᵐTc) or Iodine-123 (¹²³I) for in vivo distribution studies. | Generally lower resolution than PET but can use longer-lived isotopes. |
| Fluorescence Microscopy | Excitation of a fluorophore-conjugated compound with a specific wavelength of light and detection of the emitted fluorescence. | Conjugation with a fluorescent dye to visualize cellular and subcellular localization and binding. | Cell permeability of the fluorescent probe; potential for the fluorophore to alter the compound's binding affinity. nih.gov |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of organs and tissues. nih.gov | While not a primary method for direct target engagement of a small molecule, it can be used in conjunction with other techniques to provide anatomical context. nih.gov | High spatial resolution but lower sensitivity for molecular probes compared to nuclear imaging techniques. nih.gov |
Methodological Considerations in Preclinical Research Design
The design of preclinical studies is foundational to the successful translation of a compound from the laboratory to clinical trials. Poorly designed studies can lead to misleading results and the waste of significant resources. researchgate.net Therefore, a number of methodological factors must be carefully considered when planning the preclinical evaluation of this compound.
Preclinical research can be broadly categorized into two types: exploratory (hypothesis-generating) and confirmatory (hypothesis-testing). researchgate.net Exploratory studies are often used in the early stages of drug discovery to identify potential biological effects and mechanisms of action. researchgate.net Confirmatory studies are designed to rigorously test a specific hypothesis, such as the efficacy of a compound in a particular disease model. researchgate.net
A critical aspect of preclinical design is the selection of appropriate animal models that accurately recapitulate the human disease state being targeted. The choice of model will depend on the putative mechanism of action of this compound. Furthermore, factors such as the number of animals, the use of appropriate controls, and the statistical methods for data analysis must be prospectively defined to avoid bias. researchgate.net
For compounds within the benzamide (B126) class, which have been investigated for various therapeutic areas including as glucokinase activators, computational approaches are often employed in the early stages of preclinical research. nih.gov Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking can help to predict the binding affinity of the compound to its target and to guide the design of more potent derivatives. nih.govnih.gov These computational studies can provide a strong rationale for moving forward with more extensive in vivo testing. nih.gov
The table below outlines key methodological considerations for the preclinical research design of this compound.
| Methodological Consideration | Description | Importance for this compound | Example |
| Study Objective | Clearly defining whether the study is exploratory or confirmatory. researchgate.net | Guides the experimental design, sample size, and statistical analysis plan. | An exploratory study might screen the compound against a panel of cancer cell lines to identify potential anti-cancer activity. |
| Animal Model Selection | Choosing a model that is relevant to the human disease and the compound's proposed target. | Ensures that the results are translatable to human physiology and disease. | If targeting a specific kinase, a genetically engineered mouse model overexpressing that kinase could be used. |
| Pharmacokinetics and Pharmacodynamics (PK/PD) | Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound, and its relationship to the biological effect. | Determines the appropriate dosing regimen and helps to interpret efficacy and toxicity data. | Measuring the concentration of the compound in plasma and tumor tissue over time and correlating it with target inhibition. |
| Blinding and Randomization | Implementing procedures to minimize bias, such as concealing the treatment allocation from investigators and randomly assigning animals to treatment groups. researchgate.net | Increases the internal validity and reproducibility of the study findings. | An investigator assessing tumor size should be unaware of which animals received the compound versus a placebo. |
| Statistical Analysis Plan | Pre-specifying the statistical methods that will be used to analyze the data. researchgate.net | Prevents data dredging and ensures that the results are interpreted appropriately. | Defining the primary endpoint and the statistical test that will be used to compare treatment groups before the study begins. |
| Computational Modeling | Utilizing in silico methods to predict activity and guide compound optimization. nih.gov | Can save time and resources by prioritizing the most promising compounds for further testing. | Using molecular docking to predict the binding mode of this compound to its putative target. nih.gov |
Future Research Directions and Conceptual Advancements for N 3,4 Dimethylphenyl 2 Fluorobenzamide
Integration of Omics Technologies in Understanding Biological Responses
To fully elucidate the mechanism of action of N-(3,4-dimethylphenyl)-2-fluorobenzamide, future studies must integrate comprehensive "omics" technologies. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound within a biological system. researchgate.netnih.gov By analyzing the complete set of molecular entities that change upon exposure, omics can reveal not only the primary targets but also the downstream signaling pathways and potential off-target effects. researchgate.netnih.gov
Transcriptomics: Analyzing changes in the entire set of RNA transcripts would reveal which genes are up- or down-regulated in response to the compound, offering clues about the cellular pathways being modulated.
Proteomics: Quantitative proteomics can identify the protein targets of this compound. A powerful technique known as chemical proteomics, which has been successfully used to profile clinical benzamide-based kinase inhibitors like imatinib (B729), can map the interaction of the small molecule with hundreds of endogenous proteins simultaneously. nih.gov This approach could identify both known and novel targets, such as the receptor tyrosine kinase DDR1 and the oxidoreductase NQO2, which were identified as novel targets for imatinib through this method. nih.gov
Metabolomics and Lipidomics: These approaches would characterize shifts in the cellular metabolome and lipidome, providing insights into how the compound affects cellular energy, biosynthesis, and signaling processes. unimi.it Integrated multi-omics analyses can reveal the interconnected cellular responses to the compound at different molecular levels. biorxiv.org
The application of these technologies will be crucial for building a comprehensive biological profile of this compound, generating hypotheses about its molecular targets, and understanding the mechanisms that underlie its observed phenotypic effects. unimi.it
Table 1: Application of Omics Technologies in Compound Characterization
| Omics Technology | Biological Molecules Analyzed | Key Research Questions Answered |
|---|---|---|
| Transcriptomics | RNA transcripts (mRNA, non-coding RNA) | Which genes and pathways are activated or suppressed by the compound? |
| Proteomics | Entire protein complement | What are the direct protein targets and off-targets? How are signaling pathways altered post-translationally? nih.gov |
| Metabolomics | Small molecule metabolites | How does the compound impact cellular metabolism and bioenergetics? |
| Lipidomics | Complete set of cellular lipids | What are the effects on cell membrane composition and lipid-based signaling? unimi.it |
Novel Applications in Chemical Biology Tool Development
Beyond its direct therapeutic potential, the this compound scaffold is an excellent candidate for development into a sophisticated chemical biology tool. Such tools are designed to probe biological systems, identify new drug targets, and investigate mechanisms of action. frontiersin.org A key strategy is the design of photoaffinity labeling (PAL) probes. nih.govnih.gov
A PAL probe based on this compound would be synthesized by incorporating two key functionalities: a photoreactive group (e.g., a benzophenone, diazirine, or aryl azide) and an enrichment handle (e.g., biotin). nih.govnih.gov Upon binding to its protein target, the probe can be irreversibly cross-linked via UV irradiation, allowing for subsequent enrichment and identification of the target protein by mass spectrometry. nih.gov This technique is invaluable for trapping and identifying both stable and transient small molecule-protein interactions, which are often missed by other methods. nih.gov
The development of such probes has been successfully applied to other benzamide-based molecules to identify and study their interactions with targets like histone deacetylases (HDACs) and cholecystokinin (B1591339) receptors. nih.govnih.gov By converting this compound into a photoactivatable probe, researchers could definitively identify its binding partners in a cellular context, providing direct evidence of its molecular mechanism. youtube.com
Table 2: Components of a Photoaffinity Labeling Probe
| Component | Function | Example Moieties |
|---|---|---|
| Pharmacophore | Binds to the target protein | The this compound core structure |
| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Benzophenone, Aryl Azide, Diazirine nih.govnih.gov |
| Enrichment Handle | Enables purification of the labeled protein complex | Biotin, Alkyne or Azide (for click chemistry) nih.gov |
Rational Design of Next-Generation Benzamide (B126) Scaffolds
The this compound structure serves as a valuable starting point for the rational design of next-generation benzamide derivatives with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying different parts of the molecule to understand their contribution to biological activity. nih.gov
Research on other benzamide series has demonstrated that substitutions on both the N-phenyl ring and the benzoyl ring are critical for determining target specificity and potency. nih.govnih.gov For example:
In the development of antimalarial benzamides, 3,4-disubstitution on the N-phenyl ring was found to modestly enhance potency.
For benzamide-based HDAC inhibitors, a trifluoromethyl moiety in the capping group was used to exploit enzyme surface topology, leading to a highly selective inhibitor. nih.gov
The development of potent Smoothened antagonists also relied on optimizing the benzamide scaffold. nih.gov
Future design efforts for this compound would involve creating a library of analogs by varying the substituents. The 3,4-dimethyl groups could be replaced with other alkyl or electron-withdrawing/donating groups, while the position and nature of the fluorine atom on the benzoyl ring could be altered. Molecular modeling and computational studies, such as molecular dynamics simulations and binding energy calculations, can be used to predict how these changes will affect binding to a target protein, helping to prioritize the synthesis of the most promising compounds. mdpi.com
Table 3: Illustrative SAR for Benzamide Scaffolds
| Position of Modification | Example Substitution | Predicted Impact on Activity |
|---|---|---|
| N-Phenyl Ring (positions 3, 4) | 3,5-dichloro | May increase potency or alter selectivity |
| N-Phenyl Ring (positions 3, 4) | 4-morpholine | Could improve solubility and pharmacokinetic properties |
| Benzoyl Ring (position 2) | 2-chloro | May change binding interactions within the target's active site |
Collaborative and Interdisciplinary Research Frameworks
Advancing the science around this compound from a promising molecule to a well-understood chemical entity or therapeutic lead requires a deeply collaborative and interdisciplinary approach. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from multiple scientific fields. nih.govcyberleninka.ru
A successful research framework would be structured around a synergistic team:
Synthetic and Medicinal Chemists: Responsible for the design and synthesis of novel analogs and chemical probes based on the parent scaffold. mdpi.commdpi.com They would employ both conventional and modern synthetic methods, such as photoredox/nickel dual catalysis, to efficiently create compound libraries. acs.org
Cell and Molecular Biologists: These researchers would conduct the in vitro and in vivo evaluation of the synthesized compounds. nih.gov They would perform cell-based assays to measure potency and selectivity, and use the omics and chemical biology tools described above to elucidate mechanisms of action.
Structural Biologists: Using techniques like X-ray crystallography, they would aim to solve the co-crystal structure of the lead compounds bound to their protein targets. This provides invaluable atomic-level detail that can guide further rational design.
Computational Chemists and Bioinformaticians: This group would perform molecular docking and dynamics simulations to predict ligand-protein interactions and rationalize SAR data. mdpi.com They would also be essential for analyzing the large datasets generated from omics experiments. nih.gov
By establishing such integrated frameworks, research teams can create a continuous feedback loop where computational predictions guide synthetic efforts, and biological data informs the next round of design, accelerating the journey of discovery for this and other promising benzamide scaffolds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3,4-dimethylphenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 3,4-dimethylaniline via amidation. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt).
- Reaction with 3,4-dimethylaniline in aprotic solvents (e.g., DMF or DCM) under inert atmosphere.
- Optimization parameters: Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine excess). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (70–85%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, fluorobenzamide carbonyl at ~168 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 258.1 validate molecular weight.
- Fourier-Transform Infrared (FTIR) : Stretching bands for amide (1650–1680 cm⁻¹) and C-F (1220–1250 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles and confirms stereoelectronic effects (e.g., fluorine’s electron-withdrawing impact on the benzamide ring).
- Software : SHELX suite (SHELXL for refinement, SHELXS for solution) , ORTEP-3 for graphical representation , and WinGX for data integration .
- Validation : Use PLATON/CHECKCIF to assess data quality (R-factor < 5%, completeness > 98%) .
Q. What strategies address contradictory biological activity data for this compound across assay systems?
- Methodological Answer :
- Assay Replication : Standardize conditions (e.g., pH, temperature, solvent concentration) to minimize variability.
- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) for specific enzymes/receptors.
- Computational Docking : Tools like AutoDock Vina predict binding modes, identifying steric/electronic mismatches between assay systems .
Q. How do substituents (fluoro, dimethylphenyl) influence the compound’s interaction with biological targets?
- Methodological Answer :
- Fluorine : Enhances metabolic stability via C-F bond resistance to hydrolysis. Its electronegativity increases hydrogen-bonding potential with active-site residues (e.g., kinases).
- 3,4-Dimethylphenyl : Hydrophobic interactions dominate, favoring binding to lipophilic pockets (e.g., ATP-binding sites in kinases).
- Synergistic Effects : Combined substituents improve selectivity (e.g., IC50 reduction by 40% in kinase inhibition assays compared to non-fluorinated analogs) .
Q. What computational methods predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp for ADME profiling (e.g., logP ~3.2, PSA ~45 Ų).
- CYP450 Metabolism Prediction : SwissADME identifies potential oxidation sites (e.g., methyl groups on the phenyl ring).
- MD Simulations : GROMACS models liver microsomal stability, revealing half-life (t½) > 6 hours in human hepatocytes .
Data Contradiction and Optimization
Q. How can researchers resolve discrepancies in crystallographic data between computational models and experimental results?
- Methodological Answer :
- Torsion Angle Refinement : Adjust dihedral angles in SHELXL to align with observed electron density maps.
- Twinned Data Analysis : Use ROTAX (WinGX plugin) to deconvolute overlapping reflections in cases of crystal twinning .
Q. What experimental designs optimize scalability of this compound synthesis without industrial equipment?
- Methodological Answer :
- Flow Chemistry : Microreactors (e.g., Syrris Asia) enable continuous amidation at elevated pressures (1–3 bar), reducing reaction time to 2–4 hours.
- Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability (5 cycles with <10% yield drop) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
